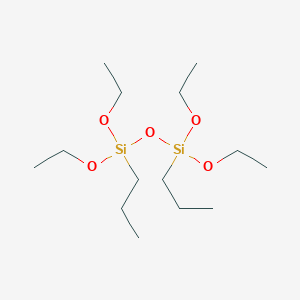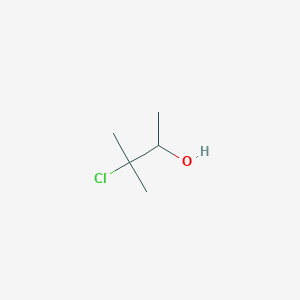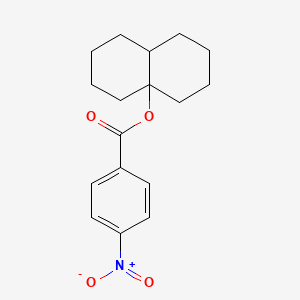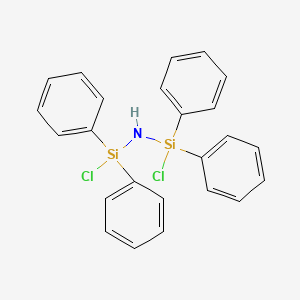
Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl-: is a chemical compound known for its unique structure and properties. It is part of the silanamine family, which includes compounds containing silicon, nitrogen, and hydrogen atoms. This compound is characterized by the presence of two phenyl groups and two chlorine atoms attached to the silicon and nitrogen atoms, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl- typically involves the reaction of chlorodiphenylsilane with diphenylamine in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as toluene or dichloromethane, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also includes purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups such as alkyl or aryl groups.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides or aryl halides, and the reactions are typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: The major products are substituted silanamines with various functional groups.
Oxidation Reactions: The major products are silanol derivatives.
Reduction Reactions: The major products are silane derivatives.
Applications De Recherche Scientifique
Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is used in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Research is being conducted on the potential use of silicon-containing compounds in drug delivery systems and as therapeutic agents.
Industry: The compound is used in the production of specialty polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The presence of chlorine atoms and phenyl groups allows for versatile reactivity, enabling the compound to participate in a wide range of chemical transformations.
Comparaison Avec Des Composés Similaires
- Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1-methyl-1-phenyl-
- Silanamine, 1-chloro-N,N,1,1-tetramethyl-
Comparison: Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl- is unique due to the presence of two phenyl groups and two chlorine atoms, which provide distinct reactivity and properties compared to other silanamine compounds. The presence of these groups allows for specific interactions and applications that are not possible with other similar compounds.
Propriétés
Numéro CAS |
18737-00-3 |
|---|---|
Formule moléculaire |
C24H21Cl2NSi2 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
[chloro-[[chloro(diphenyl)silyl]amino]-phenylsilyl]benzene |
InChI |
InChI=1S/C24H21Cl2NSi2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,27H |
Clé InChI |
XTMUAAIZPSSJGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(N[Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Chlorophenyl)(nitroso)amino]acetic acid](/img/structure/B14712451.png)
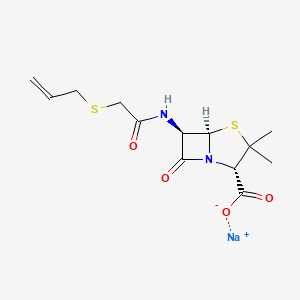
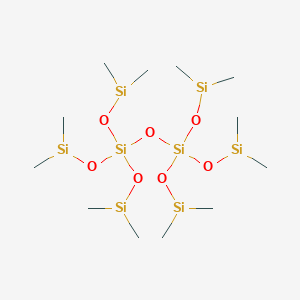
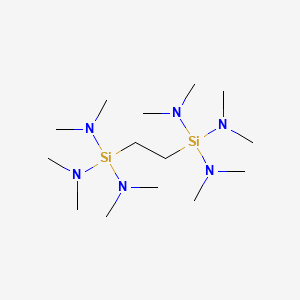

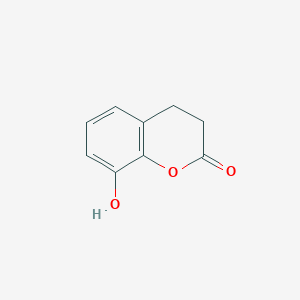
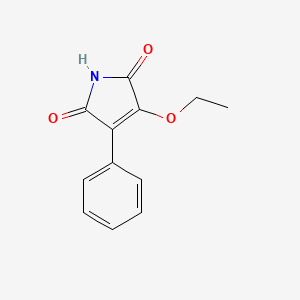
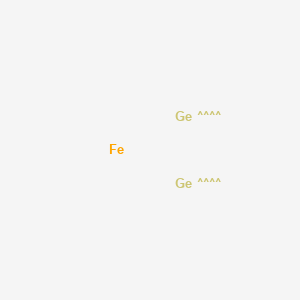
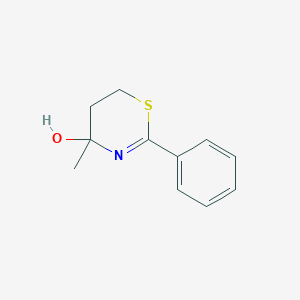
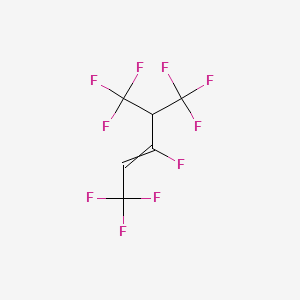
![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)
